![molecular formula C10H6ClN5O B13099724 3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one CAS No. 83809-91-0](/img/structure/B13099724.png)
3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-7-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by its unique structure, which includes a triazole ring fused with a triazine ring The presence of a chloro group at the 3-position and a phenyl group at the 7-position further distinguishes this compound
Vorbereitungsmethoden
The synthesis of 3-Chloro-7-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with phenyl isocyanate to form an intermediate, which is then treated with phosphoryl chloride to induce cyclization and introduce the chloro group. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
3-Chloro-7-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.
Cyclization Reactions: The triazole and triazine rings can participate in further cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include phosphoryl chloride, phenyl isocyanate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs, particularly due to its potential biological activities such as anticancer and antimicrobial properties.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to external stimuli.
Chemical Research: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, which are of interest in various chemical research applications.
Wirkmechanismus
The mechanism of action of 3-Chloro-7-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-7-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds share a similar triazole-triazine fused ring system but differ in the substituents and additional ring structures.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds have a triazole ring fused with a pyrazine ring and exhibit different chemical and biological properties.
The uniqueness of 3-Chloro-7-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
83809-91-0 |
|---|---|
Molekularformel |
C10H6ClN5O |
Molekulargewicht |
247.64 g/mol |
IUPAC-Name |
3-chloro-7-phenyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C10H6ClN5O/c11-7-9(17)16-10(14-13-7)12-8(15-16)6-4-2-1-3-5-6/h1-5H,(H,12,14,15) |
InChI-Schlüssel |
XKXRQEKCSLHHJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=NN=C(C(=O)N3N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


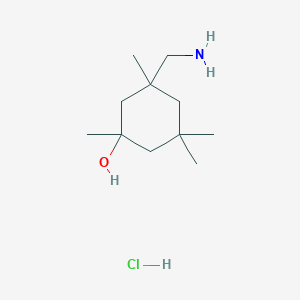
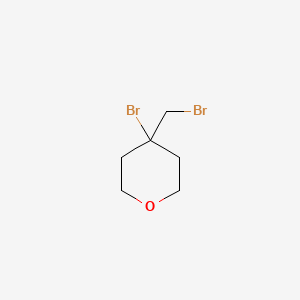
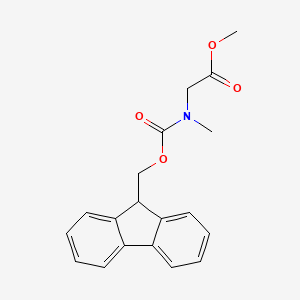
![4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one](/img/structure/B13099670.png)


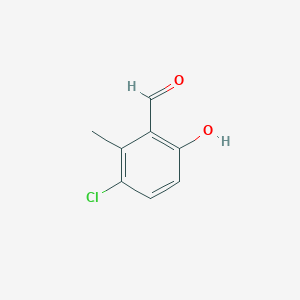
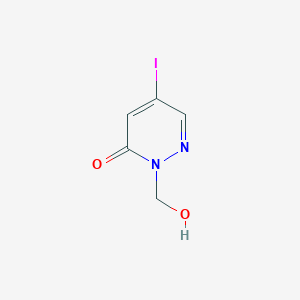
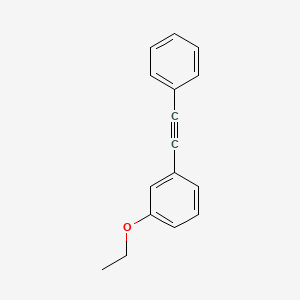
![2-Iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13099716.png)
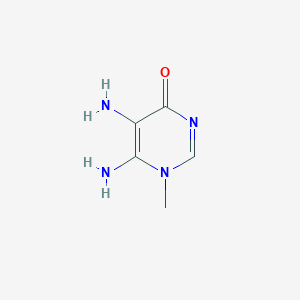
![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)

![(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13099737.png)
